REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH:8]=[CH:9][c:10]2[n:11]([CH2:15][CH3:16])[cH:12][cH:13][cH:14]2)[NH:3][C:4](=[O:7])[O:5][CH2:6]1>>[CH3:1][C:2]1([CH2:8][CH2:9][c:10]2[n:11]([CH2:15][CH3:16])[cH:12][cH:13][cH:14]2)[NH:3][C:4](=[O:7])[O:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCn1cccc1C=CC1(C)COC(=O)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1cccc1C=CC1(C)COC(=O)N1
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Name
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CCn1cccc1CCC1(C)COC(=O)N1
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Type
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product
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Smiles
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CCn1cccc1CCC1(C)COC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |